Cas no 823-09-6 (2-Methylthiopyrimidine)

2-Methylthiopyrimidine is a heterocyclic organic compound featuring a pyrimidine core substituted with a methylthio group at the 2-position. This structural motif lends the compound utility as a versatile intermediate in pharmaceutical and agrochemical synthesis. Its reactive thiomethyl group facilitates further functionalization, making it valuable for constructing more complex molecules. The compound exhibits good stability under standard conditions and is compatible with a range of synthetic transformations, including nucleophilic substitutions and cross-coupling reactions. Its well-defined chemical properties and consistent purity make it a reliable building block for research and industrial applications, particularly in the development of bioactive compounds and specialty chemicals.
2-Methylthiopyrimidine structure
2-Methylthiopyrimidine structure
Product name:2-Methylthiopyrimidine
CAS No:823-09-6
MF:C5H6N2S
MW:126.179539203644
MDL:MFCD09025802
CID:707088
PubChem ID:522772

2-Methylthiopyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-(Methylthio)pyrimidine
    • 2-(METHYLSULPHONYL)PYRIMIDINE
    • 2-Methylthiopyrimidine
    • Pyrimidine,2-(methylthio)-
    • 2-Methylmercaptopyrimidine
    • Pyrimidine, 2-(methylthio)- (6CI,7CI,8CI,9CI)
    • 2-(Methylthio)pyrimidine (ACI)
    • 2-Methylsulfanylpyrimidine
    • methyl thiopyrimidine
    • J-510116
    • pyrimidine, 2-methylthio-
    • Z18380749
    • PS-3829
    • SY031629
    • O10841
    • methylsulfanyl-pyrimidine
    • SCHEMBL67391
    • DB-075830
    • AKOS006229747
    • Pyrimidine, 2-(methylthio)-
    • InChI=1/C5H6N2S/c1-8-5-6-3-2-4-7-5/h2-4H,1H
    • 2-(methylsulfanyl)pyrimidine
    • FOEMIZSFFWGXHX-UHFFFAOYSA-N
    • EN300-206268
    • SB55699
    • Pyrimidine, 2-(methylthio)-,
    • CS-0078682
    • 823-09-6
    • MFCD09025802
    • DTXSID80878784
    • MDL: MFCD09025802
    • Inchi: 1S/C5H6N2S/c1-8-5-6-3-2-4-7-5/h2-4H,1H3
    • InChI Key: FOEMIZSFFWGXHX-UHFFFAOYSA-N
    • SMILES: N1C(SC)=NC=CC=1

Computed Properties

  • Exact Mass: 126.02516937g/mol
  • Monoisotopic Mass: 126.02516937g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 61.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: nothing
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 51.1Ų

Experimental Properties

  • Density: 1.19
  • Melting Point: Not available
  • Boiling Point: 216 ºC
  • Flash Point: 84 ºC
  • Refractive Index: 1.574
  • PSA: 51.08000
  • LogP: 1.19850
  • Vapor Pressure: 0.2±0.4 mmHg at 25°C

2-Methylthiopyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
PS-3829-1MG
2-(Methylthio)pyrimidine
823-09-6 >95%
1mg
£37.00 2025-02-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P27860-1g
2-(Methylthio)pyrimidine
823-09-6
1g
¥712.0 2021-09-08
abcr
AB281287-100 g
2-(Methylthio)pyrimidine, 98%; .
823-09-6 98%
100g
€2082.00 2023-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P27860-250mg
2-(Methylthio)pyrimidine
823-09-6
250mg
¥362.0 2021-09-08
Apollo Scientific
OR15527-5g
2-(Methylsulphanyl)pyrimidine
823-09-6 97%
5g
£210.00 2023-06-14
abcr
AB281287-25 g
2-(Methylthio)pyrimidine, 98%; .
823-09-6 98%
25g
€807.00 2023-04-26
TRC
M725550-100mg
2-Methylthiopyrimidine
823-09-6
100mg
$ 80.00 2022-06-03
eNovation Chemicals LLC
D547045-5g
2-(Methylthio)pyriMidine
823-09-6 97%
5g
$463 2024-05-24
abcr
AB281287-1 g
2-(Methylthio)pyrimidine, 98%; .
823-09-6 98%
1g
€104.90 2023-04-26
Key Organics Ltd
PS-3829-5MG
2-(Methylthio)pyrimidine
823-09-6 >95%
5mg
£46.00 2025-02-09

2-Methylthiopyrimidine Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Triethylamine ,  Potassium carbonate Solvents: Dichloromethane ;  0 °C
Reference
Enzymatic Synthesis of Novel Chiral Sulfoxides Employing Baeyer-Villiger Monooxygenases
Rioz-Martinez, Ana; et al, European Journal of Organic Chemistry, 2010, (33), 6409-6416

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ;  12 h, 80 °C
Reference
Nickel-catalyzed inter- and intramolecular carbon-sulfur bond metathesis by reversible arylation
Delcaillau, Tristan; et al, ChemRxiv, 2019, 1, 1-7

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: 1-Butyl-3-methylimidazolium chloride ;  3.5 h, 110 °C
Reference
Ionic Liquids-Promoted S-Methylation of Thiols Utilizing Dimethyl Carbonate
Xie, Jiangang; et al, Phosphorus, 2011, 186(1), 31-37

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 4 h, rt
Reference
Pyrimidine-Core Extended π-Systems: General Synthesis and Interesting Fluorescent Properties
Itami, Kenichiro; et al, Journal of the American Chemical Society, 2004, 126(47), 15396-15397

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ;  2 h, 80 °C
Reference
Decyanative Cross-Coupling of Cyanopyrimidines with O-, S-, and N-Nucleophiles: A Route to Alkoxylpyrimidines, Aminopyrimidines and Alkylthiopyrimidines
Wei, Xiangyang; et al, European Journal of Organic Chemistry, 2019, 2019(42), 7142-7150

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Tetrahydrofuran
Reference
Stannylation reactions and cross-couplings in pyrimidines
Majeed, Amera J.; et al, Tetrahedron, 1989, 45(4), 993-1006

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Dimethyl carbonate ;  2.5 h, 90 °C
Reference
SH-methylation of SH-containing heterocycles with dimethyl carbonate via phase-transfer catalytic reaction
Xie, Jian-Gang; et al, Synthetic Communications, 2011, 41(6), 871-878

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ;  12 h, 80 °C
Reference
Nickel-Catalyzed Inter- and Intramolecular Aryl Thioether Metathesis by Reversible Arylation
Delcaillau, Tristan; et al, Angewandte Chemie, 2020, 59(5), 2110-2114

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Thiourea, ion(1-) Solvents: Dimethyl sulfoxide ;  3 h
1.2 Solvents: Water
Reference
"One-Pot" Two-Step Synthesis of Aryl Sulfur Compounds by Photoinduced Reactions of Thiourea Anion with Aryl Halides
Argueello, Juan E.; et al, Organic Letters, 2003, 5(22), 4133-4136

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 12 h, rt
Reference
Heteroarylation of unactivated C-H bonds suitable for late-stage functionalization
Miller, Austin S.; et al, Chemical Science, 2022, 13(40), 11878-11882

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ;  1 h, 80 °C
Reference
Cesium carbonate-promoted synthesis of aryl methyl sulfides using S-methylisothiourea sulfate under transition-metal-free conditions
Zhang, Caiyang; et al, Organic & Biomolecular Chemistry, 2018, 16(34), 6316-6321

Synthetic Circuit 12

Reaction Conditions
Reference
Coordination-induced emission enhancement in copper(I) iodide coordination polymers supported by 2-(alkylsulfanyl)pyrimidines
Vinogradova, Katerina A.; et al, Dalton Transactions, 2021, 50(26), 9317-9330

Synthetic Circuit 13

Reaction Conditions
Reference
0D to 3D Coordination Assemblies Engineered on Silver(I) Salts and 2-(Alkylsulfanyl)azine Ligands: Crystal Structures, Dual Luminescence, and Cytotoxic Activity
Rogovoy, Maxim I.; et al, European Journal of Inorganic Chemistry, 2020, 2020(17), 1635-1644

Synthetic Circuit 14

Reaction Conditions
Reference
Ni-Catalyzed Reductive Liebeskind-Srogl Alkylation of Heterocycles
Ma, Yuanhong; et al, Journal of the American Chemical Society, 2019, 141(5), 1918-1922

Synthetic Circuit 15

Reaction Conditions
Reference
Thione-thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines
Stoyanov, S.; et al, Canadian Journal of Chemistry, 1990, 68(9), 1482-9

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
Reference
Synthesis of 5-stannylpyrimidines and their use in palladium-catalyzed ketone formation
Arukwe, Joseph; et al, Journal of the Chemical Society, 1989, (2), 255-9

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Hydrogen iodide Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Tetrahydrofuran
Reference
Stannylation reactions and cross-couplings in pyrimidines
Majeed, Amera J.; et al, Tetrahedron, 1989, 45(4), 993-1006

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ,  Water ;  20 h, rt
Reference
Regioselectivity in the amination of methylsulfanyl-substituted azines with O-mesitylenesulfonylhydroxylamine
Borodkin, G. I.; et al, Russian Journal of Organic Chemistry, 2010, 46(6), 911-916

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Acetone ;  30 min, rt
Reference
Metal-Free Aminomethylation of Aromatic Sulfones Promoted by Eosin Y
Thierry, Thibault ; et al, Chemistry - A European Journal, 2021, 27(60), 14826-14830

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Amadis Chemical Company Limited
(CAS:823-09-6)2-Methylthiopyrimidine
A23396
Purity:99%
Quantity:5g
Price ($):231.0